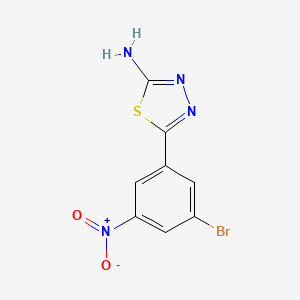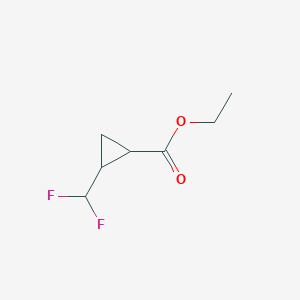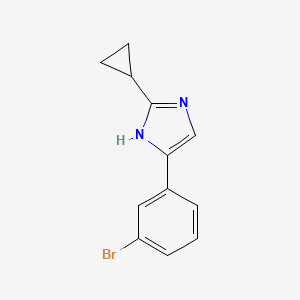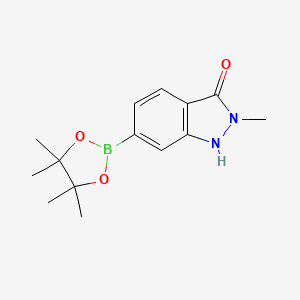![molecular formula C9H8O4S B13692418 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)
4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione is a chemical compound belonging to the class of benzo[d][1,3]dioxoles. It is characterized by the presence of two methoxy groups and a thione group attached to a benzodioxole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4,6-dimethoxy-1,3-benzodioxole with sulfurizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzodioxoles depending on the reagents used.
Applications De Recherche Scientifique
4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it a subject of study in biochemical research.
Medicine: Potential therapeutic applications are being explored due to its biological properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparaison Avec Des Composés Similaires
4,6-Dimethoxybenzo[d][1,3]dioxole: Lacks the thione group but shares the benzodioxole core structure.
4,6-Dimethoxybenzo[d][1,3]dioxole-2-one: Contains a carbonyl group instead of a thione group.
Propriétés
Formule moléculaire |
C9H8O4S |
|---|---|
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
4,6-dimethoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C9H8O4S/c1-10-5-3-6(11-2)8-7(4-5)12-9(14)13-8/h3-4H,1-2H3 |
Clé InChI |
RSOQOHPAHVYTFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)OC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate](/img/structure/B13692354.png)




![N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B13692379.png)



![3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)

